molecular formula C18H11FN6O B12209104 2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol

2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol

Cat. No.: B12209104
M. Wt: 346.3 g/mol
InChI Key: DTVGSLRSJNOGRF-UHFFFAOYSA-N
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Description

2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol is a complex heterocyclic compound known for its significant biological activities. This compound features a unique structure that combines pyrazolo, triazolo, and pyrimidine rings, making it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of 2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazonyl bromides with active methylene compounds, followed by further reactions with formamide, formic acid, and triethyl orthoformate to form the desired pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol has been extensively studied for its potential in various scientific research applications:

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, such as:

The uniqueness of 2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol lies in its specific combination of structural features, which contribute to its potent biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C18H11FN6O

Molecular Weight

346.3 g/mol

IUPAC Name

2-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol

InChI

InChI=1S/C18H11FN6O/c19-11-5-7-12(8-6-11)25-16-14(9-21-25)18-23-22-17(24(18)10-20-16)13-3-1-2-4-15(13)26/h1-10,26H

InChI Key

DTVGSLRSJNOGRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F)O

Origin of Product

United States

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